2-Methyl-1,2-diphenyl-1-propanone

Beschreibung

Contextualization within Contemporary Organic Chemistry Research

In modern organic chemistry, 2-Methyl-1,2-diphenyl-1-propanone and its structural relatives are significant as intermediates and products in various chemical transformations. The compound is also known by other names such as α,α-dimethyldesoxybenzoin. chemspider.com Its synthesis and reactions provide valuable insights into the behavior of sterically hindered ketones.

Research into compounds of this class often explores their utility in photochemical reactions. For instance, derivatives of 2-methyl-1-phenyl-1-propanol, which is closely related to the title compound, are crucial intermediates in the synthesis of photoinitiators like 2-hydroxy-2-methyl-1-phenyl-1-propanone. google.com Photoinitiators are compounds that, upon absorption of light, generate reactive species that can initiate polymerization processes, a cornerstone of polymer chemistry and materials science.

Furthermore, the study of such molecules contributes to a deeper understanding of reaction mechanisms. The presence of two phenyl groups and a dimethyl-substituted carbon adjacent to the carbonyl group influences the reactivity and potential for molecular rearrangements, making it a valuable substrate for mechanistic investigations in physical organic chemistry.

Historical Perspectives on Related Propanone Systems

The study of propanone systems has a rich history that lays the groundwork for understanding more complex molecules like this compound. The simplest ketone, acetone (B3395972) (propanone), has been known for centuries, with its first preparation attributed to Andreas Libavius in 1606 through the distillation of lead(II) acetate. wikipedia.org Initially named "spirit of Saturn," its identity and structure were gradually elucidated over the next two centuries by prominent chemists like Dumas, Liebig, and Kekulé. wikipedia.org

The name "acetone" itself, coined in the 1830s, derives from its relationship to acetic acid (acetum). wikipedia.orgresearchgate.net Early production methods involved the dry distillation of metal acetates. researchgate.netstackexchange.com A significant advancement came during World War I with the development of the Weizmann Process, which used bacterial fermentation for the industrial production of acetone to aid the British war effort. chemicals.co.ukchemeurope.com

The fundamental reactions of simple ketones like acetone, such as their use as polar aprotic solvents in SN2 reactions and for Jones oxidations, are foundational concepts in organic chemistry. chemeurope.com The exploration of these basic propanone systems paved the way for the synthesis and study of more substituted and complex derivatives, including the diphenyl-substituted propanone that is the focus of this article. The development of synthetic methods to create such intricate molecules often relies on classic organic reactions, the principles of which were established through the study of simpler ketone structures.

Physicochemical and Spectroscopic Data

To facilitate a comprehensive understanding of this compound, its key physical and spectroscopic properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆O |

| Molecular Weight | 224.303 g/mol |

| Monoisotopic Mass | 224.120115 Da |

| CAS Number | 13740-70-0 |

Data sourced from ChemSpider. chemspider.com

Table 2: Spectroscopic Data for Related Propanone Systems

| Spectroscopy Type | Compound | Key Features |

|---|---|---|

| ¹³C NMR | 2-Methyl-1,3-diphenylpropan-1-one | Data acquired using a Varian FT-80 instrument. nih.gov |

| GC-MS | 2-Methyl-1,3-diphenylpropan-1-one | Spectrum available from John Wiley & Sons, Inc. nih.gov |

| FTIR | 2-Methyl-1,3-diphenylpropan-1-one | Data acquired using a Bruker IFS 85 instrument. nih.gov |

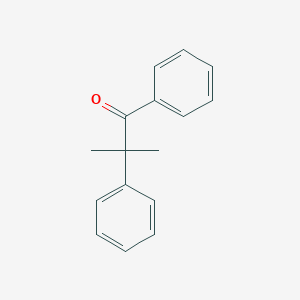

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

13740-70-0 |

|---|---|

Molekularformel |

C16H16O |

Molekulargewicht |

224.3 g/mol |

IUPAC-Name |

2-methyl-1,2-diphenylpropan-1-one |

InChI |

InChI=1S/C16H16O/c1-16(2,14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12H,1-2H3 |

InChI-Schlüssel |

SUAYFRHPQLERMW-UHFFFAOYSA-N |

SMILES |

CC(C)(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |

Kanonische SMILES |

CC(C)(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |

Andere CAS-Nummern |

13740-70-0 |

Synonyme |

2-MDPP 2-methyl-1,2-diphenyl-1-propanone 2-methyl-1,2-diphenyl-1-propanone, 1-(13)-C-labeled |

Herkunft des Produkts |

United States |

Reactivity Profiles and Mechanistic Investigations of 2 Methyl 1,2 Diphenyl 1 Propanone

Photochemical Reactivity and Associated Radical Mechanisms

The absorption of light by ketones can initiate a cascade of photochemical events, often proceeding through radical intermediates. For 2-Methyl-1,2-diphenyl-1-propanone, a substituted α-phenyl ketone, the primary photochemical process upon excitation is the homolytic cleavage of the α-carbon-carbonyl carbon bond, a reaction known as Norrish Type I cleavage. wikipedia.org This process leads to the formation of a radical pair, which can then undergo various subsequent reactions.

Photolyses and Intramolecular Disproportionation Pathways

Upon photolysis, this compound is expected to undergo Norrish Type I cleavage, yielding a benzoyl radical and a cumyl radical.

The initial radical pair is formed in a solvent cage. From this caged pair, several reaction pathways are possible:

Recombination: The radical pair can recombine to reform the starting ketone.

Decarbonylation: The benzoyl radical can lose a molecule of carbon monoxide to form a phenyl radical. This new radical pair (phenyl radical and cumyl radical) can then combine to form 2,2-diphenylpropane.

Disproportionation: Hydrogen atom transfer between the two radicals can occur. In the case of the initial benzoyl and cumyl radical pair, this pathway is less likely. However, after decarbonylation, the phenyl and cumyl radicals can disproportionate.

Escape from the solvent cage: The radicals can diffuse apart and react with other molecules or other radicals.

Intramolecular disproportionation is not a primary pathway for the initially formed radical pair from this compound due to the lack of easily abstractable hydrogen atoms on the benzoyl radical.

Table 1: Potential Products from the Photolysis of this compound

| Reactant | Initial Radical Pair | Secondary Radical Pair (after decarbonylation) | Potential Products |

| This compound | Benzoyl radical + Cumyl radical | Phenyl radical + Cumyl radical | This compound (recombination), 2,2-Diphenylpropane (coupling), Benzil (dimerization of benzoyl radicals), 2,3-Dimethyl-2,3-diphenylbutane (dimerization of cumyl radicals) |

Influence of Micellar Environments on Photoreactions

Photochemical reactions conducted in micellar environments can exhibit different outcomes compared to those in bulk organic solvents. The hydrophobic core of a micelle can encapsulate nonpolar molecules like this compound, creating a "supercage" effect. This confinement can enhance the probability of in-cage reactions, such as recombination and coupling of the radical pair, while suppressing the escape of radicals into the bulk solution.

The restricted environment of the micelle can also influence the dynamics of the radical pair, affecting intersystem crossing rates and the lifetime of the radical pair. This can lead to changes in product distribution and quantum yields compared to reactions in isotropic solvents.

Investigations of Radical Pair Dynamics and Intersystem Crossing

The initially formed radical pair from the photolysis of this compound exists in a singlet or triplet state, depending on the multiplicity of the excited ketone. Intersystem crossing (ISC) between these spin states plays a crucial role in determining the fate of the radical pair. nih.govsemanticscholar.org

Singlet Radical Pair: Can readily recombine to form the starting ketone or couple to form new products.

Triplet Radical Pair: Cannot directly recombine or couple. It must first undergo ISC to the singlet state.

The rate of ISC is influenced by several factors, including the strength of the magnetic interactions within the radical pair (hyperfine coupling) and the exchange interaction between the two radical centers. chemrxiv.orgnih.gov The dynamics of these processes can be studied using techniques such as time-resolved spectroscopy and magnetic field effect measurements.

Isotope and Magnetic Field Effects in Photochemical Processes

The behavior of radical pairs can be influenced by both isotopic substitution and the application of external magnetic fields.

Isotope Effects: The substitution of atoms with their heavier isotopes (e.g., ¹³C for ¹²C) can influence the rate of photochemical reactions. This is known as the kinetic isotope effect. In radical pair chemistry, the magnetic isotope effect can be significant, where the presence of a magnetic nucleus (like ¹³C) can alter the rate of intersystem crossing by providing an additional mechanism for spin conversion.

Magnetic Field Effects: An external magnetic field can influence the rate of intersystem crossing in triplet radical pairs. nih.gov By lifting the degeneracy of the triplet sublevels (T+, T₀, T-), a magnetic field can decrease the efficiency of ISC to the singlet state, leading to a longer radical pair lifetime and potentially altering the product distribution. nih.govchemrxiv.org This phenomenon provides a powerful tool for studying the mechanisms of radical pair reactions.

Rearrangement Reactions Involving the Propanone Skeleton

In addition to photochemical reactions, the carbon skeleton of this compound has the potential to undergo rearrangement reactions, particularly through carbocation intermediates.

Carbocation-Mediated Rearrangements

The formation of a carbocation from this compound, for instance, through protonation of the carbonyl oxygen followed by the loss of a water molecule (after tautomerization to an enol), could initiate a series of rearrangements. The driving force for these rearrangements is the formation of a more stable carbocation. libretexts.orgmasterorganicchemistry.com

A plausible scenario involves the formation of a carbocation at the C2 position. This tertiary benzylic carbocation is already relatively stable. However, the migration of a phenyl or methyl group from C2 to an adjacent carbon could occur under certain conditions, a process known as a Wagner-Meerwein rearrangement. wikipedia.orglscollege.ac.innumberanalytics.com

Specifically, if a carbocation were to form at the C1 position, a 1,2-phenyl shift or a 1,2-methyl shift from the adjacent C2 position would be highly favorable, leading to the more stable tertiary benzylic carbocation.

Table 2: Potential Carbocation Rearrangements of a Hypothetical Cation from this compound

| Initial Carbocation | Migrating Group | Rearranged Carbocation | Potential Final Product (after nucleophilic attack) |

| 1,2-Diphenyl-2-methylpropan-1-yl cation | Phenyl group | 1,1-Diphenyl-2-methylpropan-2-yl cation | 1,1-Diphenyl-2-methyl-2-propanol |

| 1,2-Diphenyl-2-methylpropan-1-yl cation | Methyl group | 1-Phenyl-2-methyl-2-phenylpropan-1-yl cation | 1-Phenyl-2-methyl-2-phenyl-1-propanol |

It is important to note that the specific conditions of the reaction (e.g., the nature of the acid catalyst, the solvent, and the temperature) would determine whether these rearrangements occur and which migration pathway is preferred. youtube.comresearchgate.net

Skeletal Rearrangements During Functionalization (e.g., Halogenation)

The functionalization of ketones at the α-position can sometimes be accompanied by skeletal rearrangements, particularly when the substrate possesses a structure conducive to such transformations. In the case of this compound, the presence of a quaternary α-carbon substituted with both a methyl and a phenyl group, adjacent to another phenyl-bearing carbon, creates a potential for interesting rearrangement pathways, especially during reactions like halogenation which may proceed through carbocationic or carbocation-like intermediates.

While specific studies on the halogenation-induced rearrangements of this compound are not extensively documented in readily available literature, the reactivity of analogous structures provides a strong basis for predicting its behavior. For instance, the halogenation of α-aryl ketones can, under certain conditions, lead to 1,2-aryl migrations. This is particularly observed in systems where a stable carbocation can be formed.

In the context of acid-catalyzed halogenation, the reaction proceeds through an enol intermediate. libretexts.orgmissouri.edu The formation of the enol from this compound would involve the removal of a proton from the methyl group, as there are no hydrogens on the quaternary α-carbon. The subsequent reaction of the enol with a halogenating agent (e.g., Br₂) would lead to the α-halogenated product. However, if the reaction conditions favor the formation of a carbocationic intermediate, for instance through the loss of a leaving group from the α-position in a related substrate, a 1,2-phenyl shift from the adjacent carbon to the electron-deficient center could occur. This type of rearrangement, known as a Wagner-Meerwein rearrangement, is driven by the formation of a more stable carbocation.

Research on the bromination of structurally related compounds, such as 2-phenyl-1,2,3,4-tetrahydroquinolines, has shown that the substitution pattern on the aromatic rings and the reaction conditions significantly influence the outcome, leading to various brominated derivatives. researchgate.net This highlights the sensitivity of such reactions to the electronic and steric environment of the molecule.

Furthermore, studies on the reaction of other 2,2-diphenyl substituted ketones have demonstrated the propensity for phenyl migration under certain reaction conditions. Therefore, it is plausible that the halogenation of this compound, particularly under conditions that promote cationic intermediates, could yield rearranged products alongside the expected α-halogenated ketone. The exact product distribution would likely depend on factors such as the choice of halogenating agent, solvent, and temperature.

Studies on Selective Chemical Transformations

The selective transformation of a multifunctional molecule like this compound is a key aspect of its synthetic utility. Research in this area focuses on controlling the reactivity of its different functional groups, primarily the ketone moiety and the α-position.

Alpha-Functionalization Reactions

Alpha-functionalization of ketones is a fundamental transformation in organic synthesis, allowing for the introduction of various substituents at the carbon atom adjacent to the carbonyl group. chemistrysteps.com For this compound, the α-position is a quaternary carbon, which presents unique challenges and opportunities for functionalization.

The most common α-functionalization reaction is α-halogenation . This reaction can be carried out under either acidic or basic conditions. missouri.eduyoutube.com

Acid-Catalyzed α-Halogenation : In the presence of an acid catalyst, ketones undergo halogenation via an enol intermediate. libretexts.org For this compound, the enol would form on the methyl side. The rate-determining step is the formation of the enol, and the reaction rate is independent of the halogen concentration. missouri.edu This method is generally preferred for achieving monohalogenation. missouri.edu

Base-Promoted α-Halogenation : Under basic conditions, halogenation proceeds through an enolate intermediate. The introduction of a halogen atom increases the acidity of the remaining α-protons, often leading to polyhalogenation. missouri.edu In the case of this compound, this would lead to the formation of a trihalogenated methyl group.

Beyond halogenation, other α-functionalization reactions are theoretically possible, though their application to this specific substrate may be sterically hindered.

α-Alkylation : The introduction of an alkyl group at the α-position is a powerful C-C bond-forming reaction. chemistrysteps.com For ketones with a quaternary α-carbon, this would require a substrate that can be further alkylated, which is not the case for this compound itself without prior modification. However, related ketones can be alkylated to create such quaternary centers. organic-chemistry.org The use of strong, sterically hindered bases like lithium diisopropylamide (LDA) is often necessary to form the kinetic enolate, which can then be trapped by an alkyl halide. chemistrysteps.com

α-Hydroxylation : The introduction of a hydroxyl group at the α-position can be achieved using reagents like molybdenum peroxide (MoOPH) or m-chloroperoxybenzoic acid (mCPBA) on the corresponding enolate. This reaction provides access to α-hydroxy ketones, which are valuable synthetic intermediates.

The feasibility and selectivity of these α-functionalization reactions on this compound are highly dependent on the reaction conditions and the steric hindrance imposed by the two phenyl groups and the methyl group.

Reduction Pathways for the Ketone Moiety

The reduction of the ketone functionality in this compound to the corresponding secondary alcohol, 2-methyl-1,2-diphenyl-1-propanol, is a key transformation. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction, as a new chiral center is formed at the carbonyl carbon.

Two primary methods for the reduction of ketones are catalytic hydrogenation and reduction with metal hydrides.

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.orgyoutube.com The reaction is typically carried out by dissolving the ketone in a suitable solvent and exposing it to hydrogen gas under pressure in the presence of the catalyst. This method is generally effective for the reduction of ketones to alcohols. For sterically hindered ketones, harsher conditions (higher pressure and temperature) or more active catalysts might be required. nih.gov

Reduction with Metal Hydrides : Metal hydrides are a common class of reagents for the reduction of ketones. libretexts.orglibretexts.org

Sodium Borohydride (B1222165) (NaBH₄) : This is a mild and selective reducing agent that readily reduces aldehydes and ketones to the corresponding alcohols. masterorganicchemistry.comchemguide.co.uk The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol. chemguide.co.uk Due to its relative mildness, it does not typically reduce other functional groups like esters or amides. The steric hindrance around the carbonyl group in this compound might affect the rate of reduction with NaBH₄.

Lithium Aluminum Hydride (LiAlH₄) : This is a much more powerful reducing agent than NaBH₄ and will reduce a wider range of functional groups, including esters, carboxylic acids, and amides, in addition to aldehydes and ketones. Its high reactivity necessitates the use of aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

The table below summarizes the key features of these reduction methods for a generic ketone.

| Reduction Method | Reagent | Typical Solvents | Selectivity | Notes |

| Catalytic Hydrogenation | H₂ with Pd, Pt, or Ni catalyst | Ethanol, Acetic Acid | Reduces C=C and C≡C bonds as well | Can be stereoselective depending on the catalyst and substrate. libretexts.orgyoutube.com |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Reduces aldehydes and ketones | A mild and safe reducing agent. masterorganicchemistry.comchemguide.co.uk |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Reduces most carbonyl-containing functional groups | Highly reactive and requires careful handling. |

The choice of the reduction pathway for this compound would depend on the desired selectivity and the presence of other functional groups in a more complex synthetic intermediate. For a straightforward reduction of the ketone to the alcohol, the milder and more selective sodium borohydride would be a suitable choice.

Stereochemical Investigations of 2 Methyl 1,2 Diphenyl 1 Propanone and Its Chiral Derivatives

Enantioselective Synthesis and Chiral Induction Strategies

The creation of a specific enantiomer of a chiral molecule is a cornerstone of modern organic synthesis. For derivatives of 2-Methyl-1,2-diphenyl-1-propanone, where a chiral quaternary center is often a key feature, several strategies for enantioselective synthesis and chiral induction have been explored, primarily through the use of chiral auxiliaries and asymmetric catalysis.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral α,α-disubstituted ketones, auxiliaries like pseudoephedrine and the more recently developed pseudoephenamine have proven effective. nih.govharvard.edu These auxiliaries form amide enolates which can then be alkylated diastereoselectively. The steric hindrance provided by the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary yields the enantiomerically enriched target compound. nih.gov Oxazolidinones represent another class of powerful chiral auxiliaries that function similarly, enabling the stereoselective alkylation of enolates derived from them. wikipedia.org

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. The asymmetric reduction of prochiral ketones is a powerful method for producing chiral alcohols, which can be precursors to other chiral derivatives. mdpi.comnih.gov The Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst, is a prominent example. mdpi.comiupac.org This method has been successfully applied to a wide range of ketones, reducing them to their corresponding alcohols with high enantioselectivity. mdpi.com Similarly, asymmetric hydrogenation using chiral transition metal catalysts, such as those based on ruthenium complexed with chiral ligands like 1,2-diphenylethylenediamine, can effectively reduce prochiral ketones and olefins to generate chiral centers with high enantiomeric excess. nih.govnih.gov

Another strategy involves the kinetic resolution of a racemic mixture. This process relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst, allowing for the separation of the unreacted, enantiomerically enriched starting material or the isolation of an enantiomerically enriched product. nih.gov

| Strategy | Description | Key Reagents/Catalysts | Typical Outcome |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct a stereoselective reaction. wikipedia.org | Pseudoephedrine, Pseudoephenamine, Oxazolidinones. nih.govharvard.edu | High diastereoselectivity in alkylation reactions, leading to high enantiomeric excess after auxiliary removal. nih.gov |

| Asymmetric Reduction | Catalytic reduction of a prochiral ketone to a specific enantiomer of the alcohol. mdpi.com | CBS catalysts (Oxazaborolidines), Chiral Ruthenium complexes. mdpi.comnih.gov | High enantiomeric excess (ee) for the resulting chiral alcohol. mdpi.com |

| Asymmetric Hydrogenation | Use of a chiral catalyst to add hydrogen across a double bond stereoselectively. nih.gov | Ru-diamine complexes, Chiral Titanocene/Zirconocene catalysts. nih.govnih.gov | High enantiomeric excess for the saturated product. |

| Kinetic Resolution | Differential reaction of enantiomers in a racemic mixture with a chiral reagent/catalyst. nih.gov | Chiral reagents like diisopinocampheylborane (B13816774) ((Ipc)₂BH). nih.gov | Separation of enantiomers, yielding products with high ee. nih.gov |

Diastereoselective Control in Reaction Pathways

When a molecule contains one or more stereocenters and a new stereocenter is formed, the resulting stereoisomers are diastereomers. Controlling which diastereomer is formed is a critical aspect of synthesizing complex molecules like the derivatives of this compound.

Diastereoselective control is often achieved by taking advantage of the steric and electronic properties of the starting material and reagents. In the context of α-substituted ketones, nucleophilic addition to the carbonyl group can proceed with high diastereoselectivity. The outcome of such reactions is often predicted using models like the Felkin-Anh model, which considers the steric hindrance of the substituents on the α-carbon. nih.gov For ketones that can form a chelate with a metal ion (e.g., α-alkoxy ketones), the Cram-chelate model can predict the stereochemical outcome, where the nucleophile attacks from the less hindered face of the rigid, chelated intermediate. nih.gov

The diastereoselective reduction of α-oxy and α-amino-substituted acyclic ketones has been investigated using reagents like polymethylhydrosiloxane (B1170920) (PMHS). nih.gov High syn-selectivity is often observed for the reduction of α-alkoxy, α-acyloxy, and α-dialkylamino ketones, which can be explained by the Felkin-Anh or Cram-chelate models. nih.gov

Furthermore, the use of chiral auxiliaries, as mentioned in the previous section, is a powerful method for diastereoselective control. For example, the alkylation of amides derived from pseudoephenamine shows remarkable stereocontrol, particularly in the formation of quaternary carbon centers. nih.gov The diastereomeric ratio of the products can be very high, often exceeding 95:5. harvard.edu

α-Ketol rearrangements, which involve the 1,2-shift of an alkyl or aryl group in an α-hydroxy ketone, can also be performed diastereospecifically. beilstein-journals.org The stereochemistry of the starting α-ketol dictates the stereochemistry of the resulting product. beilstein-journals.org

| Reaction Type | Controlling Factors | Predictive Model | Example Outcome |

| Nucleophilic Addition to Chiral Ketones | Steric hindrance of substituents adjacent to the carbonyl group. | Felkin-Anh Model. nih.gov | Preferential formation of one diastereomeric alcohol. |

| Chelation-Controlled Addition | Presence of a chelating group (e.g., -OR, -NR₂) at the α-position. | Cram-Chelate Model. nih.gov | High diastereoselectivity due to a rigid cyclic intermediate. nih.gov |

| Alkylation with Chiral Auxiliaries | The chiral auxiliary directs the approach of the electrophile. | N/A | High diastereomeric ratios (e.g., >95:5) in the formation of new stereocenters. nih.govharvard.edu |

| α-Ketol Rearrangement | Stereochemistry of the starting α-hydroxy ketone. | N/A | Diastereospecific conversion to the rearranged product. beilstein-journals.org |

Determination of Absolute and Relative Stereochemistry

Once a chiral molecule has been synthesized, determining its three-dimensional structure is crucial. This involves establishing the relative stereochemistry (the orientation of different stereocenters within the same molecule) and the absolute stereochemistry (the R/S configuration of each chiral center).

X-ray crystallography is the most definitive method for determining the absolute configuration of a crystalline compound. nih.gov By diffracting X-rays through a single crystal of the substance, a three-dimensional electron density map can be generated, revealing the precise arrangement of atoms in space. nih.gov

For non-crystalline compounds or when suitable crystals cannot be obtained, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable. The Mosher's ester analysis is a well-established NMR technique for determining the absolute configuration of chiral alcohols. nih.gov This involves reacting the alcohol with the two enantiomers of a chiral derivatizing agent, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), and analyzing the differences in the ¹H NMR chemical shifts of the resulting diastereomeric esters. A similar approach has been developed for primary amines using chiral α-fluorinated phenylacetic phenylselenoester as the derivatizing agent and analyzing the ¹⁹F NMR spectra. frontiersin.org

The relative stereochemistry can often be inferred from NMR experiments like the Nuclear Overhauser Effect (NOE), which detects through-space interactions between protons that are close to each other, providing information about their relative positions. nih.gov

Furthermore, the absolute configuration of a product can often be deduced if it is synthesized through a reaction with a known stereochemical mechanism from a starting material of known absolute configuration. youtube.com For instance, an Sₙ2 reaction is known to proceed with inversion of configuration. aspirationsinstitute.com

The Cahn-Ingold-Prelog (CIP) priority rules are the standard convention for assigning the absolute configuration (R or S) to a stereocenter. youtube.comyoutube.com This involves ranking the four substituents attached to the chiral center based on atomic number and then determining the orientation of the ranked groups in space. youtube.com

| Method | Principle | Application | Key Information Provided |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. nih.gov | Crystalline solids. | Unambiguous determination of absolute and relative stereochemistry. nih.gov |

| NMR Anisotropy Methods (e.g., Mosher's) | Formation of diastereomeric derivatives with a chiral agent and analysis of NMR chemical shift differences. nih.govfrontiersin.org | Chiral alcohols, amines, etc. nih.govfrontiersin.org | Determination of absolute configuration. |

| Nuclear Overhauser Effect (NOE) Spectroscopy | Measures through-space interactions between nearby protons. nih.gov | Molecules in solution. | Determination of relative stereochemistry. |

| Correlation to Known Compounds/Reactions | Synthesis from a starting material of known configuration via a stereospecific reaction. youtube.com | Products of stereospecific reactions. | Deduction of absolute configuration based on reaction mechanism. youtube.comaspirationsinstitute.com |

Conformational Analysis of Chiral Molecular Architectures

The three-dimensional shape of a molecule is not static; rotation around single bonds leads to different spatial arrangements known as conformations. Conformational analysis involves studying the energies of these different conformations to determine which are the most stable and therefore most populated. libretexts.org For sterically crowded molecules like derivatives of this compound, understanding their conformational preferences is key to predicting their reactivity.

The stability of a conformer is influenced by several factors, including torsional strain (from eclipsing bonds), steric strain (non-bonded interactions between bulky groups), and angle strain (in cyclic systems). libretexts.org Molecules will preferentially adopt conformations that minimize these strains.

Computational modeling, using methods like density functional theory (DFT), is a powerful tool for exploring the conformational landscape of a molecule. acs.org These calculations can predict the geometries and relative energies of different stable conformers.

Experimentally, X-ray crystallography provides a snapshot of the molecule's conformation in the solid state. nih.gov While this may not be the same as the dominant conformation in solution, it provides valuable structural data. For instance, the analysis of a crystalline inclusion compound of 2-chloropropiophenone (B1346139) revealed a conformation nearly identical to the one predicted by computational modeling. nih.gov

In solution, NMR spectroscopy is the primary tool for conformational analysis. The magnitude of coupling constants between protons can provide information about dihedral angles, and NOE experiments can reveal the proximity of different parts of the molecule, helping to piece together the dominant conformation. nih.govlibretexts.org For larger, more flexible molecules like cycloketones, a combination of rotational spectroscopy and computational calculations has been used to identify multiple stable conformations in the gas phase. acs.org For sterically hindered ketones, the assumption is that a highly reactive nucleophile will attack from the more accessible face of the lowest-energy conformer, making the prediction of this conformer crucial for understanding stereochemical outcomes. nih.gov

Advanced Analytical and Theoretical Methodologies in Propanone Research

Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopic methods are crucial for identifying the transient intermediates and final products of chemical reactions, thereby helping to piece together the mechanistic puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing molecular structure and observing the progress of chemical reactions in solution. In the context of 2-Methyl-1,2-diphenyl-1-propanone, NMR is particularly useful for analyzing the products of its characteristic photochemical reaction, the Norrish Type I cleavage. wikipedia.orgslideshare.net

Upon irradiation, this compound undergoes α-cleavage, breaking the bond between the carbonyl group and the quaternary carbon. This homolytic cleavage results in the formation of a benzoyl radical and a stable cumyl radical. These radicals can then undergo several secondary reactions, including recombination to reform the starting ketone or decarbonylation of the benzoyl radical to form a phenyl radical and carbon monoxide. The phenyl and cumyl radicals can then combine.

NMR spectroscopy can be used to identify and quantify the resulting products. For example, the disappearance of the starting ketone's signals and the appearance of new signals corresponding to the recombination or coupling products can be monitored over time. By analyzing the chemical shifts and coupling constants of the product mixture, the exact structures can be determined. For instance, the formation of 1,1,2-triphenyl-2-methylpropane (the coupling product of phenyl and cumyl radicals) would show a distinct set of aromatic and aliphatic signals different from the parent ketone.

Table 1: Hypothetical ¹H NMR Chemical Shifts (δ) for this compound and Potential Photoproducts.

| Compound | Proton Type | Expected Chemical Shift (ppm) |

|---|---|---|

| This compound (Starting Material) | Aromatic Protons (C₆H₅) | ~7.1-7.9 |

| Methyl Protons (-CH₃) | ~1.7 | |

| 1,1,2-Triphenyl-2-methylpropane (Coupling Product) | Aromatic Protons (C₆H₅) | ~7.0-7.4 |

| Methyl Protons (-CH₃) | ~1.4 |

Computational Chemistry Approaches

Computational chemistry provides theoretical insights that complement experimental findings, allowing for the study of reaction pathways, transition states, and intermediate stabilities that are often difficult to observe directly.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to predict reaction mechanisms by calculating the potential energy surface of a reaction. mdpi.comresearchgate.net For this compound, DFT can be used to model the Norrish Type I reaction.

Researchers can use DFT to calculate the energies of the ground state, the excited triplet state (which is often the reactive state in photochemical reactions), and the transition state for the α-cleavage. nih.gov The calculations would likely show that the bond between the carbonyl carbon and the highly substituted α-carbon is the weakest, predicting its preferential cleavage. Furthermore, DFT can determine the relative stabilities of the resulting benzoyl and cumyl radicals, confirming that the formation of these stabilized radicals is an energetically favorable process. youtube.comvpscience.org The energy profile for the subsequent decarbonylation of the benzoyl radical can also be modeled, helping to predict the likelihood of this pathway compared to simple radical recombination. researchgate.net

Table 2: Illustrative Relative Energies Calculated by DFT for the Norrish Type I Reaction of this compound.

| Species/State | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Ground State Ketone | Starting material | 0 |

| Excited Triplet State | Photo-excited reactive state | +65 |

| α-Cleavage Transition State | Energy barrier to bond breaking | +70 |

| Benzoyl Radical + Cumyl Radical | Initial radical pair | +15 |

| Phenyl Radical + Cumyl Radical + CO | Products after decarbonylation | +5 |

Isotopic Labeling as a Mechanistic Probe

Isotopic labeling is a powerful experimental technique used to trace the path of atoms or fragments through a chemical reaction. By replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C, or ¹H with ²H), the fate of that specific atom can be followed using techniques like mass spectrometry or NMR spectroscopy.

For the study of this compound, a key mechanistic question in its photochemistry is the fate of the carbonyl group after α-cleavage. To elucidate this, a labeling experiment could be designed where the carbonyl carbon is replaced with a carbon-13 (¹³C) isotope.

Upon photochemical cleavage, the ¹³C label would reside on the benzoyl radical. If the primary subsequent reaction is decarbonylation, the released carbon monoxide would be ¹³CO, and the resulting phenyl radical would be unlabeled. The ¹³CO could be detected by mass spectrometry. The products formed from the unlabeled phenyl radical, such as 1,1,2-triphenyl-2-methylpropane, would show no ¹³C enrichment at the phenyl group that originated from the benzoyl fragment when analyzed by ¹³C NMR. This outcome would provide definitive evidence for the decarbonylation step, confirming that the carbonyl group is eliminated as carbon monoxide before the final products are formed.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-methyl-1,2-diphenyl-1-propanone, and how do they influence experimental design?

- Answer : The compound (CAS 13740-70-0) has a molecular formula C₁₆H₁₆O , molecular weight 224.298 g/mol , density 1.04 g/cm³ , and boiling point 336.6°C at 760 mmHg . These properties guide solvent selection (e.g., high boiling solvents for reflux), purification methods (e.g., column chromatography due to moderate polarity), and storage conditions (stable at room temperature but sensitive to prolonged light exposure). Analytical characterization should prioritize GC-MS for purity assessment and ¹H/¹³C NMR to confirm regiochemistry, as the ketone group and aromatic protons produce distinct splitting patterns .

Q. How can isotopic labeling (e.g., deuterated analogs) be used to study reaction mechanisms involving this compound?

- Answer : Deuterated analogs like 2-methyl-1-phenylpropane-d₁₄ (CAS 350818-58-5) enable tracking of hydrogen transfer pathways in reactions such as ketone reductions or radical-mediated processes. For example, isotopic labeling combined with kinetic isotope effect (KIE) studies can distinguish between concerted and stepwise mechanisms in nucleophilic additions . Mass spectrometry or ²H NMR are critical for detecting deuterium incorporation .

Q. What purification strategies are recommended for isolating this compound from synthetic byproducts?

- Answer : Due to its moderate polarity, silica gel chromatography with a hexane/ethyl acetate gradient (e.g., 8:2 to 6:4) is effective. For crystalline impurities, fractional recrystallization in ethanol or acetone is advised. Impurity profiling via HPLC-PDA (e.g., C18 column, acetonitrile/water mobile phase) can identify common byproducts like desoxybenzoin derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of substituents on the phenyl rings alter the reactivity of this compound in cross-coupling reactions?

- Answer : Electron-withdrawing groups (e.g., -Cl) on the para position of the phenyl ring enhance electrophilicity of the ketone, facilitating nucleophilic attacks. Steric hindrance from ortho-substituents, however, reduces reactivity in Suzuki-Miyaura couplings. Computational studies (e.g., DFT calculations ) can predict regioselectivity, as seen in analogous compounds like 1-(4-chlorophenyl)-2-methylpropan-1-one . Experimental validation via kinetic monitoring (e.g., in situ IR) is recommended .

Q. What methodologies resolve contradictions in reported bioactivity data for this compound derivatives?

- Answer : Discrepancies often arise from variations in cell-line specificity or assay conditions. For example, conflicting cytotoxicity results may stem from differences in metabolic activation (e.g., liver S9 fractions in Ames tests). A systematic approach includes:

- Replicating assays under standardized OECD guidelines .

- Using isotope-labeled tracers to confirm target engagement (e.g., radiolabeled derivatives).

- Cross-referencing with structurally similar compounds, such as 2-methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride , which shares mitotic inhibition pathways .

Q. How can regioselectivity challenges in synthesizing this compound derivatives be mitigated?

- Answer : Competing O-alkylation (as observed in 2-methyl-1,2-benzisothiazolin-3-one synthesis ) can be minimized by:

- Using bulky bases (e.g., LDA) to favor C-alkylation over O-alkylation.

- Optimizing solvent polarity (e.g., THF for better cation stabilization).

- Employing phase-transfer catalysis to enhance reaction homogeneity .

Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound?

- Answer : LC-HRMS (e.g., Q-TOF) with a detection limit of <0.1% is ideal for identifying impurities like naphthalene derivatives or thiophene-containing byproducts . For chiral impurities, chiral HPLC with a cellulose-based column resolves enantiomers. Quantification via qNMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) ensures accuracy .

Q. How does this compound interact with biological targets such as enzymes or receptors?

- Answer : The compound’s ketone group can act as a hydrogen-bond acceptor, while the phenyl rings engage in π-π stacking with aromatic residues. In vitro studies using surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify binding affinity. For mechanistic insights, knockdown models (e.g., CRISPR-Cas9) validate target specificity, as demonstrated in studies on tetra-sodium 2-methyl-1,4-naphthohydroquinone diphosphate .

Methodological Notes

- Data Contradiction Analysis : Apply multivariate statistical tools (e.g., PCA) to identify outliers in datasets, particularly when comparing bioactivity across studies .

- Experimental Design : Use DoE (Design of Experiments) to optimize reaction parameters (temperature, catalyst loading) while minimizing resource use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.